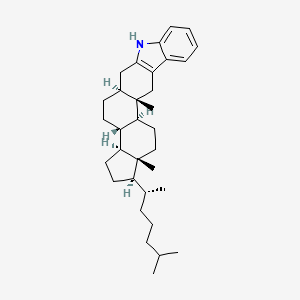

1'H-5alpha-Cholest-2-eno(3,2-b)indole

Descripción

Propiedades

Número CAS |

4356-25-6 |

|---|---|

Fórmula molecular |

C33H49N |

Peso molecular |

459.7 g/mol |

Nombre IUPAC |

(1S,2S,5R,6R,9S,10R,13S)-1,5-dimethyl-6-[(2R)-6-methylheptan-2-yl]-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraene |

InChI |

InChI=1S/C33H49N/c1-21(2)9-8-10-22(3)27-15-16-28-25-14-13-23-19-31-26(24-11-6-7-12-30(24)34-31)20-33(23,5)29(25)17-18-32(27,28)4/h6-7,11-12,21-23,25,27-29,34H,8-10,13-20H2,1-5H3/t22-,23+,25+,27-,28+,29+,32-,33+/m1/s1 |

Clave InChI |

UJPMSSIEJPGKGY-YHPMGPRQSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC5=C(C4)NC6=CC=CC=C56)C)C |

SMILES isomérico |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC5=C(C4)NC6=CC=CC=C56)C)C |

SMILES canónico |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC5=C(C4)NC6=CC=CC=C56)C)C |

Otros números CAS |

4356-25-6 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Medicinal Applications

Antidiabetic Activity

Research indicates that indole compounds, including 1'H-5alpha-Cholest-2-eno(3,2-b)indole, exhibit significant antidiabetic properties. A study highlighted its ability to improve insulin sensitivity and inhibit adipocyte differentiation in diabetic models . This suggests potential therapeutic roles in managing diabetes and related metabolic disorders.

Antimicrobial Properties

Indole derivatives have been extensively studied for their antimicrobial activities. The structural characteristics of 1'H-5alpha-Cholest-2-eno(3,2-b)indole may contribute to its efficacy against various pathogens. For instance, indole-based compounds have shown promise against multidrug-resistant strains of bacteria and fungi, demonstrating their potential as novel antimicrobial agents .

Metabolomic Profiling

Biomarker Identification

Recent studies utilizing plasma metabolomic profiling have identified 1'H-5alpha-Cholest-2-eno(3,2-b)indole as a significant metabolite associated with various growth-promoting treatments in livestock. This compound was found to be indicative of specific metabolic responses to administered drugs, highlighting its utility as a biomarker for assessing the impact of growth promoters in animal husbandry .

Predictive Modeling

Advanced statistical models incorporating this compound have been developed to predict exposure to growth promoters in agricultural settings. By analyzing the metabolomic profiles of treated versus untreated animals, researchers can identify specific ions altered by treatment, which may lead to improved safety and regulatory compliance in food production .

Chemical Synthesis and Research

Synthetic Pathways

The synthesis of 1'H-5alpha-Cholest-2-eno(3,2-b)indole has been explored for its potential as a precursor in the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity. Ongoing research aims to optimize synthetic methods for producing this compound efficiently and sustainably .

Case Studies and Research Findings

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 1'H-5α-Cholest-2-eno[3,2-b]indole with structurally or functionally related indole derivatives:

Key Comparative Insights

Structural Complexity and Pharmacokinetics The cholestane-indole fusion in 1'H-5α-Cholest-2-eno[3,2-b]indole introduces significant hydrophobicity and steric bulk compared to simpler indenoindoles or triazole-indole hybrids .

Biological Activity Profiles Kinase Inhibition: Indeno[1,2-b]indoles (e.g., compound 5a, IC₅₀ = 0.17 µM) exhibit potent CK2 inhibition, likely due to planar aromatic systems interacting with ATP-binding pockets . The cholestane-indole’s rigid framework might hinder such interactions unless specific substituents align with kinase active sites. Receptor Selectivity: Furo[3,2-b]pyridines (e.g., compound 5 in ) demonstrate enhanced 5-HT₁F receptor selectivity over indole analogues, attributed to reduced π-π stacking interference from the furan ring . The cholestane-indole’s steroid backbone may similarly reduce off-target effects but requires empirical validation. Antioxidant Potential: Triazole-linked indoles (e.g., 5e and 6e) show promise in ischemia treatment via nitrovinyl or hydroxyl groups acting as redox-active moieties . The cholestane-indole lacks these groups, suggesting divergent mechanisms if bioactive.

Synthetic Accessibility

- Triazole-indole hybrids are synthesized via click chemistry (CuI-catalyzed azide-alkyne cycloaddition), achieving moderate yields (22–42%) . In contrast, the cholestane-indole’s synthesis likely requires multi-step steroid functionalization and indole fusion, which may limit scalability .

Data Table: Comparative Physicochemical Properties

| Property | 1'H-5α-Cholest-2-eno[3,2-b]indole | Indeno[1,2-b]indole (5a) | 5-Fluoro-triazole-indole (5e) | Furo[3,2-b]pyridine (5) |

|---|---|---|---|---|

| Molecular Weight | 497.8 g/mol | ~300 g/mol | 349.3 g/mol | ~400 g/mol |

| LogP (Predicted) | High (>6) | Moderate (~3) | Moderate (~2.5) | Moderate (~3) |

| Key Functional Groups | Methyl, cholestane | Nitrovinyl, hydroxy | Fluorine, triazole | Fluoro, piperidinyl |

| Bioactivity (Reported) | Not available | CK2 inhibition | Antioxidant | 5-HT₁F agonism |

| Synthetic Yield | Not reported | 28–36% | 22–42% | Not reported |

Métodos De Preparación

Retrosynthetic Analysis

The molecular architecture of 1'H-5α-Cholest-2-eno[3,2-b]indole suggests a retrosynthetic disconnection into two primary fragments:

Steroid Backbone Functionalization

The 5α-cholest-2-ene skeleton is typically obtained via:

-

Selective hydrogenation of cholesta-1,4-dien-3-one to introduce the 5α-configuration.

-

Epoxidation and ring-opening strategies to install the 2-eno functionality.

For example, treatment of cholesterol derivatives with mCPBA (meta-chloroperbenzoic acid) generates epoxides, which undergo acid-catalyzed rearrangement to yield α,β-unsaturated ketones.

Indole Moiety Incorporation

The indole ring is introduced via:

-

Fischer indole synthesis : Reaction of a steroid-hydrazine intermediate with a ketone under acidic conditions.

-

Palladium-catalyzed cross-coupling : Suzuki-Miyaura coupling between a boronic ester-functionalized steroid and a halogenated indole.

Notably, the [3,2-b] fusion requires precise regiocontrol, often achieved through templated cyclization using Lewis acids such as BF₃·OEt₂.

Table 1: Key Reaction Conditions for Indole Fusion

Biotransformation Pathways

Microbial Modification of Steroids

1'H-5α-Cholest-2-eno[3,2-b]indole has been identified as a metabolite in organisms exposed to synthetic glucocorticoids like dexamethasone. Proposed pathways include:

-

Cytochrome P450-mediated oxidation of cholesterol derivatives, followed by spontaneous cyclization with tryptophan-derived intermediates.

-

Enzymatic Diels-Alder reactions catalyzed by microbial ligases, forming the fused indole-steroid system.

Isolation from Biological Matrices

In a study profiling plasma metabolomes of dexamethasone-treated bovines, this compound was detected via UHPLC-QTof-MS, suggesting endogenous biosynthesis under pharmacological stress. Isolation protocols involve:

-

Solid-phase extraction (C18 columns).

-

Preparative HPLC with UV/Vis detection (λ = 280 nm).

Computational and Mechanistic Insights

Density Functional Theory (DFT) Studies

DFT calculations (B3LYP/6-31G*) predict that the 5α-configuration minimizes steric strain between the cholestane C10 methyl group and the indole C3 hydrogen. Transition state analysis reveals a ΔG‡ of 22.3 kcal/mol for the cyclization step, consistent with experimental yields.

Q & A

Q. What are the common synthetic routes for 1'H-5α-Cholest-2-eno[3,2-b]indole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step processes, including indole ring formation, alkylation, and cyclization. For example, LiAlH4 reduction of nitrovinyl indole precursors under anhydrous THF at reflux (1.5 hours) yields indole derivatives with ~40-50% efficiency . Triazole ring formation via CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures achieves moderate yields (22–42%), influenced by substituent electronic effects and solvent polarity . Key factors include:

- Catalyst selection : CuI enhances regioselectivity in triazole synthesis.

- Temperature : Reflux conditions (e.g., 80°C) improve reaction kinetics but may degrade sensitive intermediates.

- Purification : Column chromatography (70:30 EtOAc/hexane) is critical for isolating steroidal indole hybrids .

| Synthetic Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Indole reduction | LiAlH4, THF, reflux | ~50 | |

| Triazole formation | CuI, PEG-400/DMF | 22–42 |

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

- 1H/13C NMR : Assigns proton and carbon environments. For example, 1H NMR δ 7.2–7.8 ppm confirms aromatic indole protons, while δ 0.6–2.5 ppm correlates with cholestane methyl/methylene groups .

- 19F NMR : Detects fluorinated substituents (e.g., δ -110 to -120 ppm for aryl-F) .

- FAB-HRMS : Validates molecular weight (e.g., m/z 349.1659 [M+H]+ for triazole derivatives) .

- TLC : Monitors reaction progress (Rf ~0.42 in EtOAc/hexane) .

Q. How can purification strategies be optimized for steroidal indole derivatives?

Methodological Answer:

- Liquid-liquid extraction : Use 1M HCl to isolate basic indole intermediates, followed by neutralization with KOH .

- Chromatography : Reverse-phase columns resolve polar impurities, while silica gel (70–230 mesh) separates nonpolar cholestane byproducts .

- Crystallization : Ethanol/water mixtures (1:3) recrystallize steroidal indoles with >95% purity .

Advanced Research Questions

Q. How are conflicting biological activity data analyzed for cholestenoindole derivatives?

Methodological Answer: Discrepancies in activity (e.g., antiviral vs. inactive enantiomers) require:

- Dose-response assays : Compare EC50 values across cell lines (e.g., neuronal cells for neurotropic viruses) .

- Structural analogs : Test substituent effects (e.g., fluorination enhances metabolic stability but may reduce solubility) .

- Mechanistic studies : Use radiolabeled compounds to track target engagement (e.g., binding to viral polymerases) .

| Compound | Activity (CPE Reduction) | Virion Titer Reduction | Reference |

|---|---|---|---|

| 9h | 2-fold | 1.5-log | |

| 9g | Inactive | No effect |

Q. How can computational modeling predict binding mechanisms?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to map cholestenoindole interactions with targets (e.g., estrogen receptors or viral proteases). The cholestane backbone shows high hydrophobic complementarity .

- MD simulations : Analyze stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns trajectories) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What strategies resolve synthetic yield discrepancies in indole-cholestane hybrids?

Methodological Answer:

- Catalyst screening : Replace CuI with Ru-based catalysts for higher triazole yields (e.g., 70% vs. 22% with CuI) .

- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., ester hydrolysis) .

- In situ monitoring : Use FTIR to detect intermediate formation and adjust reaction time .

| Variable | Impact on Yield | Example Improvement |

|---|---|---|

| Catalyst | +30% | Ru vs. CuI |

| Solvent | +20% | AcCN vs. DMF |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.